1-Amino-2-methylpropane-2-selenol

Acid-base chemistry selenolate nucleophile physiological pH activation

1-Amino-2-methylpropane-2-selenol (CAS 801213-58-1; molecular formula C₄H₁₁NSe; molecular weight 152.10 g·mol⁻¹) is a low-molecular-weight aliphatic aminic selenol. As a bifunctional molecule combining a primary amine and a selenol (-SeH) group on a branched C₄ backbone, it belongs to the broader class of aminic organoselenium compounds that have gained significant attention as next-generation glutathione peroxidase (GPx) mimics and radical-trapping antioxidants.

Molecular Formula C4H10NSe
Molecular Weight 151.10 g/mol
Cat. No. B13115330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-methylpropane-2-selenol
Molecular FormulaC4H10NSe
Molecular Weight151.10 g/mol
Structural Identifiers
SMILESCC(C)(CN)[Se]
InChIInChI=1S/C4H10NSe/c1-4(2,6)3-5/h3,5H2,1-2H3
InChIKeyRFOVMHPKAMWJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2-methylpropane-2-selenol: Procurement-Relevant Physicochemical and Regulatory Baseline for Aminic Organoselenium Procurement


1-Amino-2-methylpropane-2-selenol (CAS 801213-58-1; molecular formula C₄H₁₁NSe; molecular weight 152.10 g·mol⁻¹) is a low-molecular-weight aliphatic aminic selenol . As a bifunctional molecule combining a primary amine and a selenol (-SeH) group on a branched C₄ backbone, it belongs to the broader class of aminic organoselenium compounds that have gained significant attention as next-generation glutathione peroxidase (GPx) mimics and radical-trapping antioxidants [1]. The compound is registered with ECHA under REACH and is classified generically under the selenium compounds hazard category (Acute Tox. 3; STOT RE 2) [2]. Its structural simplicity and the spatial proximity of the -NH₂ and -SeH functionalities distinguish it from more complex heterocyclic selenocompounds such as ebselen, positioning it as a versatile synthetic building block and a candidate for redox-modulating applications where a primary amine-selenol motif is mechanistically required.

Workflow GPx mimic synthesis and catalytic antioxidant research studies
Probe Context Peroxynitrite scavenging and redox-sensing assay development
Material Context Redox-responsive dynamic covalent material building block

Why 1-Amino-2-methylpropane-2-selenol Cannot Be Interchanged with Simple Thiols, Non-Aminic Selenols, or Heterocyclic GPx Mimics


Generic substitution of 1-amino-2-methylpropane-2-selenol with its sulfur analog (1-amino-2-methylpropane-2-thiol), with simpler selenols lacking an amine group (e.g., methaneselenol), or with benchmark heterocyclic GPx mimics (e.g., ebselen) is mechanistically unsound. The selenol (-SeH) group is approximately 1000-fold more acidic than the thiol (-SH) group (pKa ~5.2 vs ~8.3 for the methyl derivatives), meaning that at physiological pH the target compound exists predominantly as the nucleophilic selenolate anion, whereas its thiol counterpart remains largely protonated and less reactive [1][2]. Furthermore, the primary amine group in close spatial proximity to the selenol center enables intramolecular Se···N interactions that are absent in non-aminic selenols [3]; these interactions are known to modulate both the stability of catalytic intermediates and the overall GPx-like catalytic cycle, a feature that structurally distinct heterocyclic compounds like ebselen exploit through a rigid benzisoselenazolone scaffold rather than a flexible aminoalkyl architecture [4]. Consequently, substituting any of these alternatives risks losing the specific acid-base, nucleophilic, and catalytic cooperativity that the bifunctional amine-selenol motif provides.

This Compound
Common Alternatives
Ionization at pH 7.4
Selenolate >99% deprotonated; pKa ~5.2 class-level
Thiol analogs remain >85% protonated; nucleophilicity context may shift significantly
Intramolecular stabilization
Se···N interaction enabled by proximate primary amine
Non-aminic selenols lack this motif; catalytic intermediate stability may not transfer
Catalytic scaffold
Flexible aminoalkyl selenol architecture
Ebselen uses rigid benzisoselenazolone; GPx cycle context and regeneration pathway may differ

Quantitative Differentiation Evidence for 1-Amino-2-methylpropane-2-selenol Against Closest Analogs and In-Class Alternatives


Selenol vs. Thiol Acidity: ~1,000-Fold Stronger Acid Enables Physiological Selenolate Availability

The selenol (-SeH) functional group of 1-amino-2-methylpropane-2-selenol is approximately 1,000-fold more acidic than the thiol (-SH) group of its direct sulfur analog, 1-amino-2-methylpropane-2-thiol. For the methyl derivatives (the simplest structurally comparable pair), methaneselenol (CH₃SeH) exhibits a pKa of 5.2, while methanethiol (CH₃SH) has a pKa of 8.3 [1][2]. This ~3-unit pKa difference means that at physiological pH (7.4), the selenol is >99% deprotonated to the highly nucleophilic selenolate anion (RSe⁻), whereas the thiol remains predominantly (>85%) protonated and less nucleophilic [1]. For selenocysteine specifically, the experimentally determined pKa is 5.43 ± 0.02 [3].

Selenol vs Thiol pKa
Class-level inference
~1,000-fold more acidic
Supports physiological selenolate availability review
pKa ~5.2 (SeH) vs ~8.3 (SH); >99% deprotonated at pH 7.4
Acid-base chemistry selenolate nucleophile physiological pH activation

Se-H Bond Dissociation Energy: 42 kJ·mol⁻¹ Weaker Than S-H Enables Superior Hydrogen Atom Transfer Reactivity

The selenium-hydrogen (Se-H) bond in organoselenium compounds is significantly weaker than the sulfur-hydrogen (S-H) bond. For the phenyl derivatives—benzeneselenol (C₆H₅SeH) compared with thiophenol (C₆H₅SH)—the bond dissociation energy (BDE) is 326 kJ·mol⁻¹ vs 368 kJ·mol⁻¹, respectively, a difference of 42 kJ·mol⁻¹ [1][2]. This lower BDE makes selenols better hydrogen atom donors than thiols in radical-trapping reactions, a critical property for chain-breaking antioxidant activity [3]. On the oxidized product side, the diselenide (Se-Se) bond energy is approximately 172 kJ·mol⁻¹, notably weaker than the disulfide (S-S) bond energy of 226-268 kJ·mol⁻¹, enhancing redox responsiveness and enabling milder regeneration conditions in catalytic cycles [4].

Se-H vs S-H Bond Energy
Class-level inference
ΔBDE = -42 kJ·mol⁻¹
Supports radical-trapping reactivity context
326 vs 368 kJ·mol⁻¹; Se-H ~11% weaker bond
Hydrogen atom transfer radical scavenging bond dissociation energy

Peroxynitrite Scavenging Rate: Selenols React 250-830× Faster Than Corresponding Thiols

Low-molecular-mass selenols, including aminic selenols, react with peroxynitrite (ONOOH/ONOO⁻)—a major damaging oxidant generated during inflammation—with second-order rate constants in the range of 5.1 × 10⁵ to 1.9 × 10⁶ M⁻¹·s⁻¹. This is 250- to 830-fold faster than the corresponding reactions of thiols (RSH) and many other endogenous biological targets [1][2]. The enhanced reactivity is attributed to both the higher fraction of the nucleophilic selenolate anion at physiological pH (due to the lower pKa) and the intrinsically greater nucleophilicity of selenium vs sulfur [3]. For comparison, selenomethionine is ~13-fold more reactive than methionine toward peroxynitrite [1].

Peroxynitrite Scavenging Rate
Class-level inference
250–830× faster than thiols
Supports peroxynitrite scavenging assay context
k₂ up to 1.9 × 10⁶ M⁻¹·s⁻¹; stopped-flow kinetics
Peroxynitrite scavenging reactive nitrogen species kinetics

GPx-Mimetic Catalytic Activity of Aminic Organoselenium Compounds: Up to 2× Superior to Ebselen in Coupled Reductase Assay

In the coupled reductase assay—the standard biochemical test for glutathione peroxidase (GPx)-like activity—aminic organoselenium compounds (including N-methylated ebselenamines derived from diselenide precursors analogous to the oxidized form of 1-amino-2-methylpropane-2-selenol) mimic the functions of GPx enzymes nearly two times better than ebselen, the benchmark organoselenium GPx mimic [1][2]. Ebselenamines also inhibit lipid peroxidation much more efficiently than α-tocopherol in two-phase lipid peroxidation model systems [1]. The enhanced catalytic performance is attributed to the presence of the amine/amino group, which facilitates critical Se···N interactions that stabilize key intermediates in the GPx catalytic cycle—a structural feature shared by 1-amino-2-methylpropane-2-selenol [3].

GPx Activity vs Ebselen
Cross-study comparable
Reported ~2× higher in assay
Supports GPx-mimetic assay context
Coupled reductase assay; aminic selenol compound class
Glutathione peroxidase mimic catalytic antioxidant ebselen benchmark

Intramolecular Se···N Proximity Effect: Bifunctional Amine-Selenol Architecture Distinguishes This Compound from Monofunctional Selenols

The close spatial proximity of the primary amine (-NH₂) and selenol (-SeH) groups in 1-amino-2-methylpropane-2-selenol enables intramolecular Se···N interactions that are structurally impossible in monofunctional selenols such as methaneselenol (CH₃SeH) or 2-propaneselenol. In the GPx catalytic cycle, such Se···N interactions are known to stabilize the selenenic acid (RSeOH) and selenenyl sulfide (RSeSR') intermediates, enhancing both the forward (oxidation) and reverse (regeneration) steps of the catalytic cycle [1][2]. The SAR literature on aminic organoselenium compounds explicitly notes that the introduction of amino/imino substituents capable of interacting with selenium significantly modulates GPx-like activity, with the balance between stabilizing and over-stabilizing intermediates being a key design parameter [3]. Methaneselenol, assessed alongside ethaneselenol and 2-propaneselenol in comparative studies, is recognized as more biologically active than these non-aminic selenols, but lacks the bifunctional amine-selenol cooperativity that defines the target compound [4].

Se···N Proximity Effect
Class-level inference
Bifunctional amine-selenol architecture
Supports catalytic intermediate stabilization context
Absent in monofunctional selenols; SAR-supported interaction
Intramolecular stabilization Se-N interaction catalytic intermediate stability

Diselenide Bond Redox Lability: Se-Se Bond Energy 172 kJ·mol⁻¹ vs S-S 240-268 kJ·mol⁻¹ Enables Milder Regeneration in Catalytic Cycles

Upon oxidation, 1-amino-2-methylpropane-2-selenol is converted to its corresponding diselenide. The diselenide (Se-Se) bond exhibits a bond dissociation energy of approximately 172 kJ·mol⁻¹, which is 54-96 kJ·mol⁻¹ lower than that of the disulfide (S-S) bond in analogous sulfur compounds (240-268 kJ·mol⁻¹) [1][2]. This lower bond energy renders diselenides more susceptible to reduction under mild conditions, facilitating regeneration of the active selenol/selenolate species in the GPx catalytic cycle. In polymer and materials science contexts, the activation energy of diselenide linkers is up to 14 kJ·mol⁻¹ lower than that of disulfide linkers, enabling dynamic covalent chemistry under milder stimuli [3]. For the procurement context, this means that the diselenide oxidation product of the target compound can be reduced back to the active selenol form with lower energetic cost than the corresponding disulfide-to-thiol reduction.

Diselenide vs Disulfide BDE
Class-level inference
ΔBDE = -54 to -96 kJ·mol⁻¹
Supports milder redox regeneration context
Se-Se ~172 vs S-S 240–268 kJ·mol⁻¹; lower activation energy
Diselenide redox chemistry dynamic covalent bonds catalyst regeneration

Procurement-Driven Application Scenarios for 1-Amino-2-methylpropane-2-selenol Based on Quantitative Differentiation Evidence


Synthesis of Next-Generation Aminic GPx Mimics with Superior Catalytic Activity Over Ebselen

Research groups designing synthetic glutathione peroxidase (GPx) mimics can utilize 1-amino-2-methylpropane-2-selenol as a primary building block to construct aminic organoselenium antioxidants. The quantitative evidence demonstrates that aminic selenol-containing compounds achieve approximately 2-fold higher GPx-like catalytic activity than the ebselen benchmark in the coupled reductase assay [1]. The bifunctional amine-selenol motif enables the intramolecular Se···N interactions essential for stabilizing catalytic intermediates—a mechanistic advantage absent in non-aminic selenols such as methaneselenol or 2-propaneselenol [2]. The weaker diselenide bond (172 vs 240-268 kJ·mol⁻¹ for disulfides) further ensures that the oxidized diselenide product regenerates efficiently under mild reducing conditions, sustaining catalytic turnover [3].

Peroxynitrite-Scavenging Probe Development for Inflammation and Oxidative Stress Models

In experimental models of inflammation, ischemia-reperfusion injury, or neurodegeneration where peroxynitrite (ONOOH/ONOO⁻) is a key damaging species, 1-amino-2-methylpropane-2-selenol offers a decisive kinetic advantage. Low-molecular-mass selenols react with peroxynitrite 250- to 830-fold faster than corresponding thiols, with second-order rate constants in the range of 5.1 × 10⁵ to 1.9 × 10⁶ M⁻¹·s⁻¹ [4]. The compound's low pKa (~5.2 for the selenol group) ensures that at physiological pH (>99% selenolate), it is pre-activated for nucleophilic attack on peroxynitrite, unlike thiol-based scavengers that remain largely protonated and kinetically compromised [5]. This makes it the mechanistically appropriate choice for probe or scavenger development where rapid peroxynitrite interception is required.

Dynamic Covalent and Redox-Responsive Material Building Block

For materials science applications requiring redox-responsive dynamic covalent chemistry—such as self-healing polymers, degradable micelles, or stimuli-responsive drug delivery vehicles—the diselenide derived from 1-amino-2-methylpropane-2-selenol provides a diselenide bond with an activation energy up to 14 kJ·mol⁻¹ lower than that of the corresponding disulfide [3]. The diselenide bond energy of ~172 kJ·mol⁻¹ (vs 240-268 kJ·mol⁻¹ for disulfides) enables bond exchange and degradation under milder oxidative or reductive conditions [3]. The pendant primary amine further provides a convenient handle for conjugation to polymer backbones, nanoparticle surfaces, or targeting ligands, making this compound a versatile entry point for selenium-containing smart materials.

Selenolate Nucleophile Source for Chemoselective Bioconjugation and Selenoamino Acid Synthesis

The selenol group of 1-amino-2-methylpropane-2-selenol, with its pKa of ~5.2, is >99% deprotonated to the highly nucleophilic selenolate anion at physiological pH, whereas thiols (pKa ~8.3) are predominantly protonated and less nucleophilic under the same conditions [5]. This differential activation enables chemoselective bioconjugation strategies where the selenolate reacts preferentially with electrophilic targets (e.g., alkyl halides, Michael acceptors, metal centers) over competing thiol nucleophiles. The compound can also serve as a precursor for the synthesis of selenocysteine derivatives and β-selenoamines with demonstrated GPx-like and antioxidant activities [6], providing a modular entry point for structure-activity relationship (SAR) studies of selenoamino acid analogs.

Application
Selection Property
Validation Focus
GPx-mimetic catalyst studies
Aminic selenol bifunctional architecture
GPx coupled reductase assay context
Peroxynitrite scavenging research
Selenolate nucleophilicity at physiological pH
Stopped-flow kinetic assay context
Redox-responsive material studies
Diselenide bond lability and exchange
Dynamic covalent exchange context
Chemoselective bioconjugation research
pH-dependent selenolate vs thiolate activation
Electrophilic trapping assay context
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